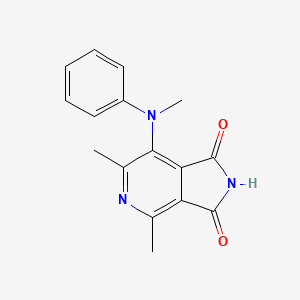![molecular formula C19H27N5O3 B11039053 1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11039053.png)
1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperidine ring, a tetrazole ring, and an aromatic ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Aromatic Substitution: The aromatic ring with ethoxy and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Pharmacology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone: Similar structure but lacks the ethoxy group.
1-(3,5-Dimethylpiperidin-1-yl)-2-[5-(3-ethoxyphenyl)-2H-tetrazol-2-yl]ethanone: Similar structure but lacks the methoxy group.
Uniqueness: 1-(3,5-Dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H27N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H27N5O3/c1-5-27-17-9-15(6-7-16(17)26-4)19-20-22-24(21-19)12-18(25)23-10-13(2)8-14(3)11-23/h6-7,9,13-14H,5,8,10-12H2,1-4H3 |
InChI Key |
ZVVRCYFWAKFUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)N3CC(CC(C3)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B11038972.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038974.png)

![3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11038983.png)
![N-[2-(Diethylamino)-2-oxoethyl]-N-methylacrylamide](/img/structure/B11038987.png)
![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11038993.png)
![2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038995.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)](/img/structure/B11038996.png)
![7-methoxy-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B11038998.png)
![(4-Benzylpiperazin-1-yl)[4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone](/img/structure/B11039002.png)
![6-(4-chlorophenyl)-1,1-bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039003.png)
![[8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide](/img/structure/B11039018.png)
![1-(4-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-morpholinophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11039023.png)
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11039031.png)
